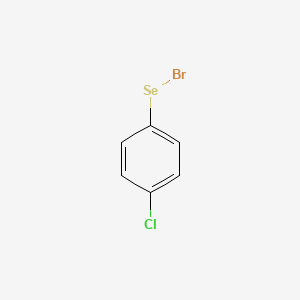
Benzeneselenenyl bromide, 4-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneselenenyl bromide, 4-chloro- is an organoselenium compound characterized by the presence of a selenium atom bonded to a benzene ring substituted with a bromine atom and a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzeneselenenyl bromide, 4-chloro- typically involves the reaction of 4-chlorobenzeneselenenyl chloride with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
4-Chlorobenzeneselenenyl chloride+Bromine→Benzeneselenenyl bromide, 4-chloro-
Industrial Production Methods
Industrial production methods for benzeneselenenyl bromide, 4-chloro- are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Benzeneselenenyl bromide, 4-chloro- undergoes various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or Grignard reagents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield selenoxides, while substitution reactions can produce various substituted benzeneselenenyl derivatives.
Scientific Research Applications
Benzeneselenenyl bromide, 4-chloro- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for introducing selenium into aromatic compounds.
Biology: The compound’s selenium content makes it useful in studying selenium’s biological roles and effects.
Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of benzeneselenenyl bromide, 4-chloro- involves the interaction of the selenium atom with various molecular targets. Selenium can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
Benzeneselenenyl bromide, 4-chloro- can be compared with other organoselenium compounds such as:
Benzeneselenenyl chloride: Similar structure but with a chlorine atom instead of bromine.
Benzeneselenenyl fluoride: Contains a fluorine atom instead of bromine.
Benzeneselenenyl iodide: Contains an iodine atom instead of bromine.
The uniqueness of benzeneselenenyl bromide, 4-chloro- lies in its specific reactivity and the influence of the bromine and chlorine substituents on its chemical behavior.
Properties
CAS No. |
60805-87-0 |
|---|---|
Molecular Formula |
C6H4BrClSe |
Molecular Weight |
270.42 g/mol |
IUPAC Name |
(4-chlorophenyl) selenohypobromite |
InChI |
InChI=1S/C6H4BrClSe/c7-9-6-3-1-5(8)2-4-6/h1-4H |
InChI Key |
IVTBGDRHJCGPLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1Cl)[Se]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















